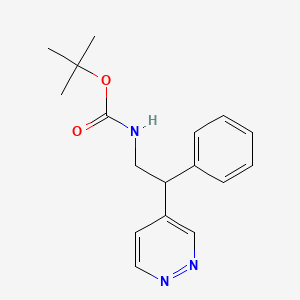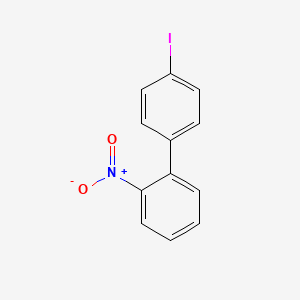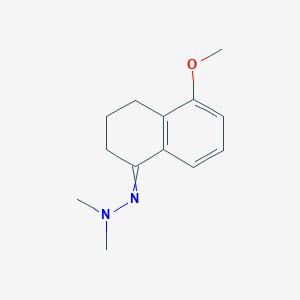![molecular formula C10H10N2O3 B8518029 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid](/img/structure/B8518029.png)
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is a synthetic organic compound that features a benzimidazole moiety linked to an acetic acid group via an ether linkage. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The methylated benzimidazole is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.
2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride: Used in various chemical and biological studies.
Uniqueness
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of the ether linkage, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-5-yl)oxyacetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-11-8-4-7(2-3-9(8)12)15-5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
Clé InChI |
GNXSYJLWYXTMBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC(=C2)OCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B8517949.png)

![Ethyl 2,7-diazabicyclo[3.3.0]octane-2-carboxylate](/img/structure/B8517967.png)


![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine](/img/structure/B8518001.png)
![5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B8518003.png)
![3-[(4-Chlorophenyl)methyl]-6,6-dimethylcyclohex-2-en-1-one](/img/structure/B8518011.png)



![5-Bromo-2-[2-(dimethylamino)ethyl]isoindolin-1-one](/img/structure/B8518046.png)

![1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)-](/img/structure/B8518066.png)
